4-Bromo-N-(4-bromobenzyl)benzamide

Physicochemical Profiling ADME Prediction Lead Optimization

Researchers requiring a non-fungible, symmetric dibrominated benzamide for sequential cross-coupling or a validated bromodomain assay control often face supply inconsistency. This compound solves both challenges: it provides two equivalent para-bromine handles for chemoselective SN2/Suzuki (N-benzyl) then C-H arylation (benzoyl) diversification, enabling efficient library synthesis and DEL platform use. Its BAZ2B bromodomain Ki of 1,000 nM (BROMOscan) makes it a reliable control for inhibitor screening, with ≥97% purity ensuring assay reproducibility. Available in research quantities with immediate global shipping.

Molecular Formula C14H11Br2NO
Molecular Weight 369.05 g/mol
Cat. No. B1644687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-(4-bromobenzyl)benzamide
Molecular FormulaC14H11Br2NO
Molecular Weight369.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)Br)Br
InChIInChI=1S/C14H11Br2NO/c15-12-5-1-10(2-6-12)9-17-14(18)11-3-7-13(16)8-4-11/h1-8H,9H2,(H,17,18)
InChIKeySXGMTNJYLHLMHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-(4-bromobenzyl)benzamide: Physicochemical Properties & Research Utility


4-Bromo-N-(4-bromobenzyl)benzamide (CAS 670229-48-8) is a dibrominated secondary benzamide with the formula C14H11Br2NO and a molecular weight of 369.05 g/mol . It features two para-bromine substituents—one on the benzoyl ring and one on the N-benzyl ring—imparting high lipophilicity (cLogP 4.66) and a predicted boiling point of 496.8 °C . Commercially available at 97–98% purity, this crystalline solid serves as a versatile synthetic intermediate and a probe molecule in medicinal chemistry and cross-coupling methodology development .

Dual para-bromine substitution provides two chemically distinct cross-coupling handles
Fragment-sized benzamide scaffold suitable for fragment-based probe discovery
High lipophilicity profile supports CNS-oriented medicinal chemistry research

4-Bromo-N-(4-bromobenzyl)benzamide: Generic Substitution Failure


In-class benzamide analogs cannot be freely interchanged because the symmetric 4,4′-dibromo substitution pattern simultaneously elevates molecular weight (+79 Da vs. monobromo analogs), increases lipophilicity (cLogP 4.66 vs. ~3.5 for monobromo), and provides two equivalent reactive handles for metal-catalyzed cross-couplings . These differences directly impact solubility, membrane permeability, and synthetic utility, making the compound a non-fungible building block in library synthesis and late-stage functionalization workflows [1].

Symmetric 4,4′-dibromo pattern raises molecular weight and lipophilicity relative to monobromo analogs, which may alter solubility and permeability profiles.

Mono-bromo or unsymmetrical analogs lack the second reactive site required for sequential cross-coupling diversification.

Direct replacement can shift synthetic yields and biological assay outcomes; the dibromo scaffold is not functionally interchangeable.

4-Bromo-N-(4-bromobenzyl)benzamide: Comparator Evidence


Molecular Weight and Lipophilicity Comparison

The target compound (MW 369.05, cLogP 4.66) shows a +79 Da mass increase and +1.16 LogP unit gain relative to N-benzyl-4-bromobenzamide (MW 290.15, cLogP ~3.5) . This shifts the compound beyond the typical oral druggability space but may enhance blood-brain barrier penetration for CNS-targeted probe design .

MW & LogP
Data to verify
ΔMW +78.9 g/mol · ΔcLogP +1.16
Lipophilicity shift may influence ADME prediction and CNS penetration models
Calculated parameters; experimental confirmation recommended
Physicochemical Profiling ADME Prediction Lead Optimization

BAZ2B Bromodomain Binding Affinity Comparison

In BROMOscan assays, 4-Bromo-N-(4-bromobenzyl)benzamide (BDBM50572130) inhibited the BAZ2B bromodomain with a Ki of 1.00 × 10³ nM [1]. For context, simple 4-bromobenzamide shows PARP1 inhibition with IC50 values in the low micromolar range, while optimized sulfamoyl benzamides achieve BAZ2B Ki values < 100 nM [2]. This places the target compound as a low-affinity starting scaffold, not a potent probe, compared to optimized leads [1][2].

BAZ2B Ki
Class-level
Ki = 1.00 × 10³ nM
Low-affinity fragment starting point; not an optimized probe
BROMOscan assay; optimized leads achieve Ki <100 nM
Epigenetics Bromodomain Inhibition Chemical Probe

Dual Bromine Sites for Sequential Cross-Coupling

The presence of two chemically similar but sterically distinct para-bromine substituents enables sequential, chemoselective cross-coupling. 4-Bromobenzamides participate in Pd-catalyzed direct C–H arylation of heteroarenes with 0.5 mol% Pd(OAc)₂ at moderate yields, while the N-benzyl bromine provides a separate handle for Suzuki or Buchwald–Hartwig couplings [1]. In contrast, N-benzyl-4-bromobenzamide offers only a single bromine site, limiting its utility to one diversification step [1].

Reactive Sites
Class-level
2 Br sites vs 1 Br site
Enables sequential, chemoselective diversification
Pd-catalyzed direct arylation and Suzuki couplings
Cross-Coupling C-H Activation Library Synthesis

Boiling Point Comparison

4-Bromo-N-(4-bromobenzyl)benzamide exhibits a predicted boiling point of 496.8 °C at 760 mmHg, approximately +50 °C higher than N-benzyl-4-bromobenzamide (predicted bp ~446.9 °C) . This elevated boiling point reflects stronger intermolecular interactions due to the additional bromine atom, which may complicate vacuum distillation but indicates greater thermal robustness for high-temperature reactions .

Boiling Point
Data to verify
ΔTbp ≈ +50 °C
Higher thermal robustness; may complicate vacuum distillation
Predicted values; experimental data unavailable
Process Chemistry Thermal Stability Scale-Up

4-Bromo-N-(4-bromobenzyl)benzamide: Research & Industrial Applications


BAZ2B-Targeted Epigenetic Probe Development

With a measurable Ki of 1 µM against the BAZ2B bromodomain in BROMOscan format, this fragment-sized benzamide serves as a starting scaffold for structure-activity relationship expansion. Its cLogP of 4.66 and dual-bromine substitution offer multiple vectors for parallel chemistry optimization, making it suitable for fragment growing and merging strategies in academic and biotech probe discovery programs [1].

Dual-Handle Building Block for DEL Synthesis

The two para-bromine sites permit sequential, chemoselective cross-coupling reactions—first at the N-benzyl position via SN2 or Suzuki coupling, then at the benzoyl bromide via Pd-catalyzed C–H arylation. This sequential reactivity is valuable for constructing diverse compound libraries on solid support or in DEL platforms where each bromine serves as a distinct diversification point [1].

Negative Control for Bromodomain Assays

Given its modest BAZ2B affinity (Ki = 1,000 nM) and structurally defined dibromobenzamide core, this compound can function as a control for validating assay sensitivity and selectivity when testing high-affinity benzamide-based bromodomain inhibitors (Ki < 100 nM). Its purity (≥97%) ensures reproducible assay performance [1].

Application
Selection Property
Validation Focus
BAZ2B epigenetic probe development
Fragment-sized benzamide with measurable BAZ2B binding and high lipophilicity
Structure-activity relationship expansion and fragment growing
Dual-handle building block for DEL synthesis
Two para-bromine sites enable two sequential cross-coupling steps
Verify chemoselectivity and reaction sequence fidelity
Negative control for bromodomain assays
Defined dibromobenzamide core with modest BAZ2B affinity (Ki ~1 µM)
Assay sensitivity and selectivity validation vs high-affinity inhibitors
Quote Request

Request a Quote for 4-Bromo-N-(4-bromobenzyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.